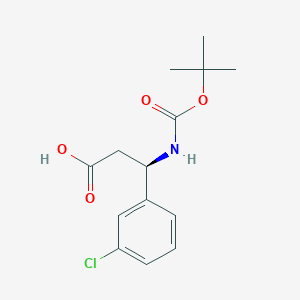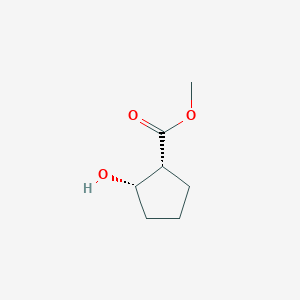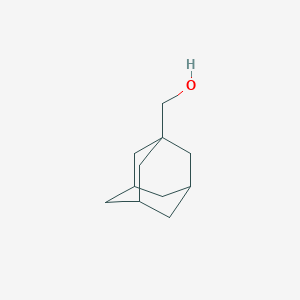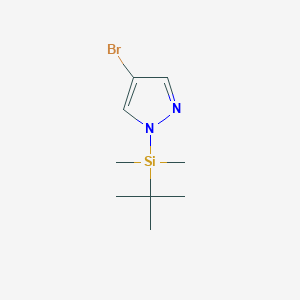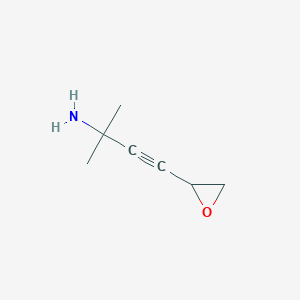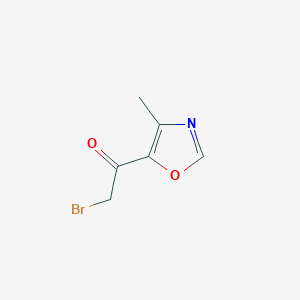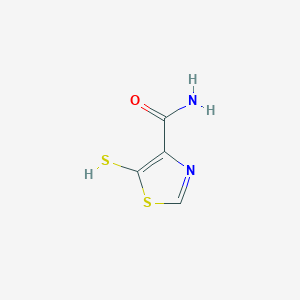
5-Mercaptothiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Mercaptothiazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a thiazole derivative that possesses a thiol group, which makes it an excellent candidate for various biological and biochemical studies.
Mecanismo De Acción
The mechanism of action of 5-Mercaptothiazole-4-carboxamide is not fully understood. However, it is believed to act by scavenging free radicals and inhibiting oxidative stress. It also interacts with proteins and enzymes, modulating their activity. The thiol group in the compound is responsible for its antioxidant and anti-inflammatory properties.
Efectos Bioquímicos Y Fisiológicos
5-Mercaptothiazole-4-carboxamide has been shown to have various biochemical and physiological effects. It can reduce inflammation and oxidative stress, which are implicated in various diseases. It can also induce apoptosis in cancer cells, inhibiting their growth. The compound has been shown to have a protective effect on the liver and kidneys, reducing damage caused by toxins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Mercaptothiazole-4-carboxamide has several advantages for laboratory experiments. It is relatively easy to synthesize and can be obtained in large quantities. It is also stable and can be stored for long periods. However, the compound is not very soluble in water, which can limit its use in certain experiments. It also has a strong odor, which can be unpleasant.
Direcciones Futuras
For research include the development of new analogs and the investigation of its mechanism of action.
Métodos De Síntesis
The synthesis of 5-Mercaptothiazole-4-carboxamide involves the reaction of 2-aminothiazole with carbon disulfide and potassium hydroxide. The resulting intermediate is then reacted with chloroacetic acid to yield the final product. The reaction mechanism involves the formation of a thiazole ring and the addition of a carboxamide group to the thiol group. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
5-Mercaptothiazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to inhibit the growth of bacteria and fungi. The compound has been tested in various in vitro and in vivo models, demonstrating promising results.
Propiedades
Número CAS |
120405-07-4 |
|---|---|
Nombre del producto |
5-Mercaptothiazole-4-carboxamide |
Fórmula molecular |
C4H4N2OS2 |
Peso molecular |
160.2 g/mol |
Nombre IUPAC |
5-sulfanyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C4H4N2OS2/c5-3(7)2-4(8)9-1-6-2/h1,8H,(H2,5,7) |
Clave InChI |
JZOLGNBHMMPCCH-UHFFFAOYSA-N |
SMILES |
C1=NC(=C(S1)S)C(=O)N |
SMILES canónico |
C1=NC(=C(S1)S)C(=O)N |
Sinónimos |
4-Thiazolecarboxamide,5-mercapto-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



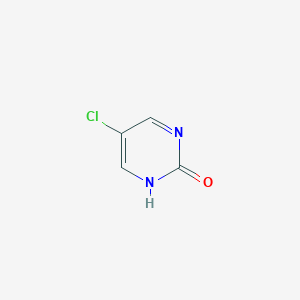
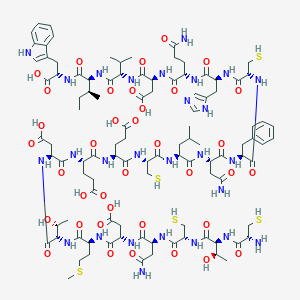
![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-[ethyl(3-methylbutyl)amino]-](/img/structure/B50794.png)
